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molecular formula C5H2F2IN B1312928 2,3-Difluoro-4-iodopyridine CAS No. 851386-34-0

2,3-Difluoro-4-iodopyridine

Cat. No. B1312928
M. Wt: 240.98 g/mol
InChI Key: AIXBVJWFQNYGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09180123B2

Procedure details

2,3-Difluoro-4-iodopyridine (300 mg, 1.24 mmol) was suspended in acetic acid: water (2:1, 15 mL). The mixture was heated to reflux and stirred at this temperature overnight. Reaction was concentrated to dryness, and triturated in water (10 mL) for 30 min. The solid was collected via filtration, washed with water (2×10 mL), and pentane (2×20 mL) and dried under vacuum to afford the title compound as a white solid (354 mg, 71.4%). LC-MS m/z 342.0 (M+1). 1H NMR (400 MHz, METHANOL-d4) δ ppm 6.56-6.82 (m, 1H) 6.83-7.18 (m, 1H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
71.4%

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]([F:8])=[C:6]([I:9])[CH:5]=[CH:4][N:3]=1.C(O)(=[O:12])C.O>>[F:8][C:7]1[C:2](=[O:12])[NH:3][CH:4]=[CH:5][C:6]=1[I:9] |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
FC1=NC=CC(=C1F)I
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)O.O

Conditions

Stirring
Type
CUSTOM
Details
stirred at this temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
Reaction
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
triturated in water (10 mL) for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid was collected via filtration
WASH
Type
WASH
Details
washed with water (2×10 mL), and pentane (2×20 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C(NC=CC1I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 354 mg
YIELD: PERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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